
Ethyl 4-(2-naphthylsulfonamido)benzoate
Description
Ethyl 4-(2-naphthylsulfonamido)benzoate is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 4-(2-naphthylsulfonamido)benzoate, and what key parameters influence yield?
The compound is typically synthesized via sulfonamide formation between ethyl 4-aminobenzoate and 2-naphthalenesulfonyl chloride. A methodologically rigorous approach involves dissolving ethyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of the sulfonyl chloride. Reaction monitoring via TLC and purification by crystallization are critical. Key parameters include stoichiometric ratios (1:1 for amine/sulfonyl chloride), solvent polarity, and reaction time (8–12 hours at room temperature) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the sulfonamide linkage and ester group integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What are the primary functional groups influencing the compound’s reactivity?
The sulfonamide group (-SO₂NH-) and ethyl benzoate ester (-COOEt) dominate reactivity. The sulfonamide’s electron-withdrawing nature enhances electrophilic substitution resistance, while the ester group allows hydrolysis under basic conditions. Steric hindrance from the naphthyl group may slow nucleophilic attacks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DCM, THF) improve sulfonamide formation vs. protic solvents.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during exothermic steps.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation .
- Workup protocols : Sequential washes with dilute HCl (to remove excess sulfonyl chloride) and NaHCO₃ (to neutralize TEA) enhance purity .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions (e.g., cell line variability, concentration ranges). A robust approach includes:
- Dose-response studies : Establish IC₅₀ values across multiple cell lines.
- Target validation : Use molecular docking to predict binding affinities to enzymes (e.g., dihydrofolate reductase) and validate via enzymatic assays .
- Comparative analysis : Benchmark against structurally analogous sulfonamides to isolate structure-activity relationships .
Q. What computational methods are employed to study interactions between this compound and biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding modes to proteins (e.g., carbonic anhydrase).
- MD simulations : GROMACS assesses binding stability over time.
- QSAR modeling : Correlates substituent effects (e.g., naphthyl vs. phenyl groups) with activity .
Q. How can experimental designs assess the compound’s potential as an enzyme inhibitor?
A tiered approach includes:
- In vitro assays : Measure inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.
- Crystallography : Co-crystallize the compound with the enzyme to identify binding sites (SHELX software for refinement) .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity.
- Prodrug modification : Hydrolyze the ester group in vivo to increase hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. How is thermal stability assessed, and what degradation products are observed?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures. Common degradation pathways include:
- Ester hydrolysis to 4-(2-naphthylsulfonamido)benzoic acid.
- Sulfonamide cleavage under acidic conditions, yielding naphthalenesulfonic acid and ethyl 4-aminobenzoate .
Q. How can conflicting crystallographic data on polymorphs be resolved?
Polymorphism analysis requires:
Properties
IUPAC Name |
ethyl 4-(naphthalen-2-ylsulfonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)15-7-10-17(11-8-15)20-25(22,23)18-12-9-14-5-3-4-6-16(14)13-18/h3-13,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJQFCVMXJPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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